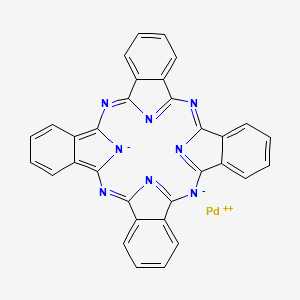
Einecs 244-110-9
Cat. No. B1584274
Key on ui cas rn:
20909-39-1
M. Wt: 618.9 g/mol
InChI Key: MCTALTNNXRUUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05954948
Procedure details


A palladium phthalocyanine was prepared by combining 20 g of urea, 20 g of o-phthalonitrile and 6.8 g of PdCl2 and heating the mixture up to a temperature of 280° C. for 4 hours to give the desired product.


Name
PdCl2
Quantity
6.8 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=O.[CH:5]1[CH:10]=[C:9]([C:11]#[N:12])[C:8]([C:13]#[N:14])=[CH:7][CH:6]=1.Cl[Pd:16]Cl>>[CH:5]1[CH:10]=[C:9]2[C:2]3[N-:4][C:13]([C:8]2=[CH:7][CH:6]=1)=[N:14][C:13]1=[N:12][C:11]([C:9]2[C:8]1=[CH:7][CH:6]=[CH:5][CH:10]=2)=[N:14][C:13]1[N-:12][C:11](=[C:9]2[C:8]=1[CH:7]=[CH:6][CH:5]=[CH:10]2)[N:14]=[C:13]1[C:8]2[C:9]([C:11](=[N:12]1)[N:1]=3)=[CH:10][CH:5]=[CH:6][CH:7]=2.[Pd+2:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C(=C1)C#N)C#N
|
Step Three
|
Name
|
PdCl2
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
280 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pd+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
